molecular formula C10H7ClO4 B8275948 (7-Chloro-6-hydroxy-1-benzofuran-3-yl)acetic acid

(7-Chloro-6-hydroxy-1-benzofuran-3-yl)acetic acid

Cat. No. B8275948
M. Wt: 226.61 g/mol
InChI Key: BTQDRLNWGXGZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238639B2

Procedure details

A mixture of 1N NaOH (56.7 mL) and 8-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (2.78 g) was stirred at 100° C. for 1 h. After cooling, the reaction mixture was acidified with 6N HCl (10 mL). The precipitate was collected by filtration to give the title compound (1.65 g).
Name
Quantity
56.7 mL
Type
reactant
Reaction Step One
Name
8-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[C:5]([OH:17])=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][C:11](=[O:14])[CH:10]=[C:9]2[CH2:15]Cl>Cl>[Cl:3][C:4]1[C:13]2[O:12][CH:15]=[C:9]([CH2:10][C:11]([OH:14])=[O:1])[C:8]=2[CH:7]=[CH:6][C:5]=1[OH:17] |f:0.1|

Inputs

Step One
Name
Quantity
56.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
8-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Quantity
2.78 g
Type
reactant
Smiles
ClC=1C(=CC=C2C(=CC(OC12)=O)CCl)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=2C(=COC21)CC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.